molecular formula C11H14BrN3O2 B1451457 Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate CAS No. 914347-01-6

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B1451457
CAS No.: 914347-01-6
M. Wt: 300.15 g/mol
InChI Key: CCUNQFMNCAFIEV-UHFFFAOYSA-N
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Description

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate: is a chemical compound with the molecular formula C11H14BrN3O2 and a molecular weight of 300.16 g/mol . This compound is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of enzymes or altering the conformation of proteins, which can affect their catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular processes. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound may affect metabolic flux and metabolite levels, thereby altering the overall metabolic state of the organism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interaction with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate typically involves the reaction of 5-bromopyrimidine-2-carboxylic acid with piperidine and methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It serves as a precursor in the synthesis of drugs targeting specific biological pathways and receptors .

Industry: The compound is used in the development of agrochemicals and other industrial chemicals. Its unique structure makes it valuable in the design of new materials and chemical products .

Mechanism of Action

The mechanism of action of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

  • Methyl 1-(5-chloropyrimidin-2-yl)piperidine-4-carboxylate
  • Methyl 1-(5-fluoropyrimidin-2-yl)piperidine-4-carboxylate
  • Methyl 1-(5-iodopyrimidin-2-yl)piperidine-4-carboxylate

Uniqueness: Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making the compound versatile in synthetic applications .

Properties

IUPAC Name

methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c1-17-10(16)8-2-4-15(5-3-8)11-13-6-9(12)7-14-11/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUNQFMNCAFIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661735
Record name Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914347-01-6
Record name Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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